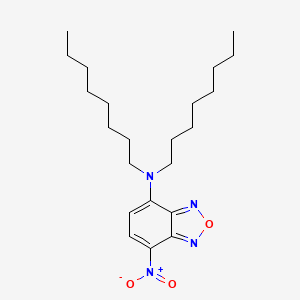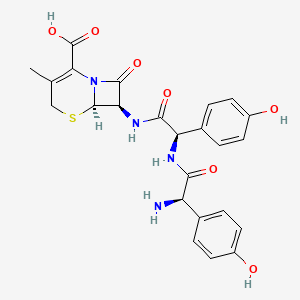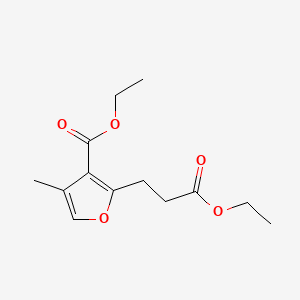
Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate is an organic compound with a complex structure that includes a furan ring substituted with ethoxy and carboxylate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 4-methylfuran-3-carboxylic acid with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification. Another approach involves the use of ethyl 3-ethoxy-3-oxopropanoate as a starting material, which undergoes a series of condensation reactions to form the desired furan derivative .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and selectivity. Additionally, purification steps, including distillation and recrystallization, are essential to obtain high-purity products suitable for various applications .
化学反应分析
Types of Reactions
Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or diketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under mild pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
科学研究应用
Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
作用机制
The mechanism of action of Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. This inhibition can disrupt metabolic pathways, leading to various biological effects. The furan ring and ester groups play crucial roles in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
Ethyl 3-(3-ethoxy-3-oxopropyl)-ethylamino]propanoate: Similar structure with an additional ethylamino group.
Methyl 3-[(3-ethoxy-3-oxopropyl)sulfamoyl]thiophene-2-carboxylate: Contains a thiophene ring instead of a furan ring.
Uniqueness
Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-4-16-11(14)7-6-10-12(9(3)8-18-10)13(15)17-5-2/h8H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRAVXPCPVDTPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C(=CO1)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
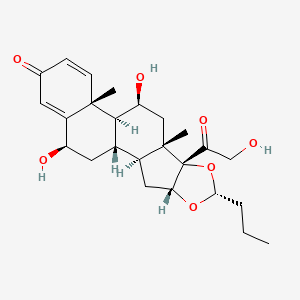
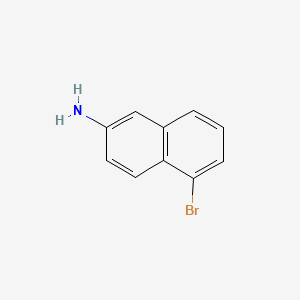

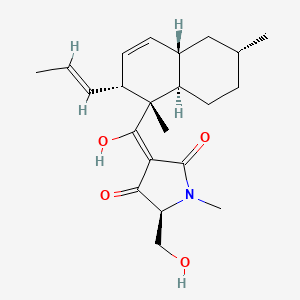
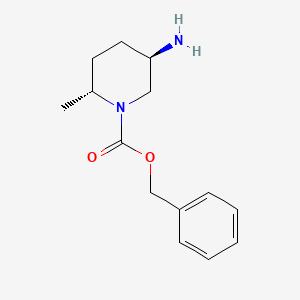
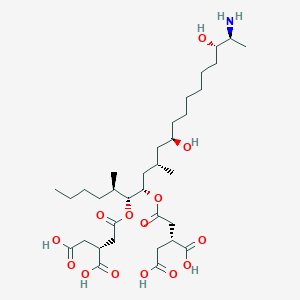
![(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester](/img/structure/B570570.png)
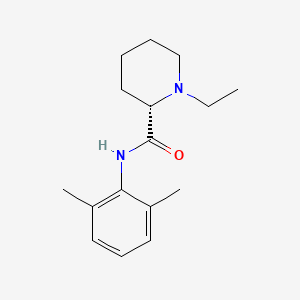
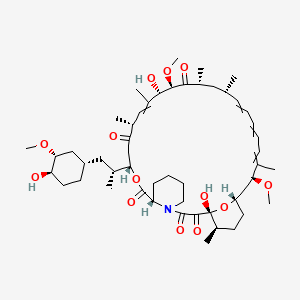
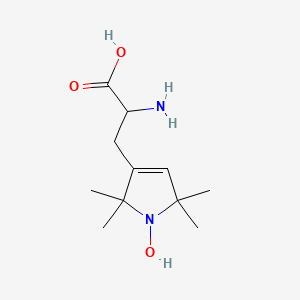
![(3S,4S,7aR,12bS)-3-(cyclopropylmethyl)-7-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-olate;hydrochloride](/img/structure/B570578.png)
